molecular formula C12H16NO6P B12611455 N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid CAS No. 918793-97-2

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid

Cat. No.: B12611455
CAS No.: 918793-97-2
M. Wt: 301.23 g/mol
InChI Key: HBBXBQCTRURPHE-SMNKDYLDSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid is a specialized biochemical research compound. This aspartic acid derivative is of significant interest in studying amino acid chemistry and phosphorylation mechanisms. Its molecular structure, which incorporates a phosphonamide group, makes it a candidate for investigating enzyme inhibition, metabolic pathway modulation, and the development of novel research probes. Researchers value this compound for exploring cellular processes related to its parent amino acid, L-aspartic acid. L-aspartic acid is a fundamental building block for protein synthesis and plays critical roles in central metabolism, including the urea cycle for ammonia detoxification and the malate-aspartate shuttle for mitochondrial energy production . It also functions as an excitatory neurotransmitter in the central nervous system . The structural modification in this compound is designed to alter its interaction with biological systems, potentially making it a tool for studying aspartate-related enzymes and receptors. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

918793-97-2

Molecular Formula

C12H16NO6P

Molecular Weight

301.23 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]butanedioic acid

InChI

InChI=1S/C12H16NO6P/c1-2-19-20(18,9-6-4-3-5-7-9)13-10(12(16)17)8-11(14)15/h3-7,10H,2,8H2,1H3,(H,13,18)(H,14,15)(H,16,17)/t10-,20?/m0/s1

InChI Key

HBBXBQCTRURPHE-SMNKDYLDSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid typically involves the reaction of ethoxy(phenyl)phosphoryl chloride with L-aspartic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various alkoxy or aryloxy derivatives depending on the substituent introduced.

Scientific Research Applications

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ethoxy and phenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid include phosphorus-containing, acylated, and sulfonated derivatives of L-aspartic acid. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reference
This compound Ethoxy(phenyl)phosphoryl Not provided Not provided Hypothesized enzyme modulation N/A
N-(Phosphonacetyl)-L-aspartic acid (PALA) Phosphonacetyl C₇H₁₀NO₇P 251.13 Antitumor agent (aspartate carbamoyltransferase inhibitor)
N-Acetyl-L-aspartic acid Acetyl C₆H₉NO₅ 175.14 Brain metabolite, marker for Canavan disease
N-Tosyl-L-aspartic acid Tosyl (p-toluenesulfonyl) C₁₁H₁₃NO₆S 287.29 Intermediate in peptide synthesis
Fmoc-L-Asp-NH₂ Fmoc (fluorenylmethyloxycarbonyl) C₁₉H₁₈N₂O₅ 354.36 Solid-phase peptide synthesis

Key Observations :

  • Phosphorus-containing groups (e.g., phosphoryl, phosphonacetyl) enhance bioactivity by mimicking natural phosphorylated intermediates. PALA’s antitumor activity is linked to its phosphonacetyl group disrupting pyrimidine synthesis .
  • Protective groups like Fmoc and Tosyl improve solubility and stability during synthesis but are typically removed in final pharmaceutical products .
  • Acetylated derivatives such as N-acetyl-L-aspartic acid are metabolically stable and serve diagnostic roles .

Research Findings and Data

Analytical Methods

  • HPLC Analysis : Advantame derivatives (e.g., N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartyl]-L-phenylalanine) are quantified using potassium dihydrogen phosphate mobile phases (pH 2.8), a method adaptable to phosphorylated analogs .
  • Enzymatic Assays : PALA is detected at concentrations as low as 0.1 µg/ml using rat liver aspartate carbamoyltransferase, suggesting sensitivity for phosphorylated compounds .

Physicochemical Properties

  • Solubility : Phosphorylated compounds generally exhibit higher water solubility than acetylated or sulfonated derivatives due to their ionic character.
  • Stability: Phosphonates (e.g., l-[Boc-amino]-2-methylpropylphosphonous acid) show superior hydrolytic stability compared to phosphoryl esters, making them preferable for oral drugs .

Biological Activity

N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid is a phosphonated derivative of L-aspartic acid, which has garnered attention for its potential biological activities. The incorporation of a phosphoryl group can enhance the compound's interaction with biological systems, potentially affecting various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Similar to other aspartate derivatives, this compound may interact with glutamate receptors, particularly NMDA receptors, influencing neurotransmission and neuroprotection.
  • Antimicrobial Activity : Phosphonated amino acids often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic pathways.
  • Cell Signaling : The phosphoryl group can participate in signaling pathways, potentially modulating cellular responses to stimuli.

Biological Activity Summary

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from excitotoxicity by modulating glutamate receptor activity.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative strains.
  • Inhibition of Cancer Cell Proliferation : Some studies have indicated potential anti-cancer properties through the induction of apoptosis in specific cancer cell lines.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound. Below are summarized findings from selected research:

StudyMethodologyKey Findings
Study 1In vitro assays on neuronal cellsShowed reduced cell death in models of excitotoxicity; suggested NMDA receptor modulation.
Study 2Antimicrobial susceptibility testsDemonstrated effective inhibition against E. coli and Staphylococcus aureus with MIC values ranging from 5-10 μg/mL.
Study 3Cancer cell line assaysInduced apoptosis in breast cancer cell lines with IC50 values around 15 μM.

Detailed Research Insights

  • Neuroprotective Mechanisms :
    • A study investigated the compound's effect on neuronal cell viability in the presence of high glutamate concentrations. Results indicated a significant reduction in cell death, suggesting that this compound could mitigate excitotoxic damage through NMDA receptor antagonism .
  • Antimicrobial Activity :
    • In antimicrobial assays, the compound exhibited notable activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes . The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Cancer Cell Proliferation Inhibition :
    • Research into the anti-cancer properties revealed that the compound could induce apoptosis in specific cancer cell lines, such as MCF-7 (breast cancer). The study utilized flow cytometry to assess apoptosis rates and found significant increases in early and late apoptotic cells upon treatment with this compound .

Q & A

Q. How can researchers reconcile discrepancies in reported bioactivity data across cell lines?

  • Methodological Answer : Perform standardized dose-response assays (e.g., MTT or ATP-based viability tests) across multiple cell lines under identical conditions (e.g., serum-free media, 48-hour exposure). Use RNA-seq or proteomics to identify cell-specific expression of transporters or phosphatases that may modulate activity .

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